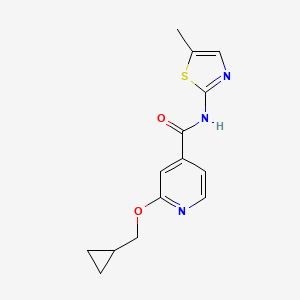

2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Description

2-(Cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a cyclopropylmethoxy group at position 2 and a carboxamide linkage to a 5-methylthiazol-2-yl moiety at position 2. The cyclopropylmethoxy group may enhance lipophilicity and blood-brain barrier penetration, while the thiazole-carboxamide moiety is a common pharmacophore in receptor antagonists or modulators .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-7-16-14(20-9)17-13(18)11-4-5-15-12(6-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHNMVIFNQKXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the thiazole moiety, and the attachment of the cyclopropylmethoxy group. Common reagents used in these reactions may include cyclopropylmethanol, thionyl chloride, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

MPEP (mGluR5 Antagonist) :

- MPEP shares a pyridine core with the query compound but lacks the thiazole-carboxamide group. Its phenylethynyl substituent confers high mGluR5 antagonism, with demonstrated anxiolytic effects in rodents (e.g., elevated plus maze, social exploration tests) at doses as low as 0.1 mg/kg .

- In contrast, the query compound’s thiazole-carboxamide group may alter target selectivity or potency.

Patent-derived pyrrolidine-thiazole compounds (e.g., Example 51 in ) prioritize benzyl-thiazole linkages, suggesting divergent binding modes compared to the query compound’s pyridine-thiazole scaffold .

Functional Group Impact :

- The cyclopropylmethoxy group in the query compound may improve metabolic stability compared to MPEP’s phenylethynyl group, which is prone to oxidation.

- Thiazole rings (5-methyl substitution) are associated with enhanced receptor affinity in mGluR5 antagonists but may introduce off-target effects in kinase or protease pathways .

Biological Activity

2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following molecular formula:

- Molecular Formula : C17H18Cl2N2O2S

This structure includes a pyridine ring substituted with a cyclopropylmethoxy group and a thiazole moiety, which are crucial for its biological activity.

Research indicates that this compound may act as an agonist for the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation control. The activation of CB2 receptors can lead to anti-inflammatory effects, making this compound a candidate for treating conditions such as arthritis and other inflammatory diseases.

1. Anti-inflammatory Effects

Studies have shown that the compound exhibits significant anti-inflammatory activity. It was able to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in inflammatory disorders.

2. Analgesic Properties

In animal models, the compound demonstrated analgesic effects comparable to established pain relievers. This suggests its potential application in pain management therapies.

3. Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It has shown selective cytotoxicity against certain cancer cell lines without affecting normal cells, indicating a favorable therapeutic index.

Case Studies

- Study on Inflammation : A study involving guinea pigs demonstrated that the compound significantly reduced airway hyperreactivity and eosinophilia, suggesting its utility in treating asthma or chronic obstructive pulmonary disease (COPD) .

- Antitumor Efficacy : In vitro assays revealed that the compound inhibited the proliferation of cancer cells (e.g., MDA-MB-231) while sparing normal keratinocytes . This selective action highlights its potential role in cancer therapy.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with thiazole-2-amine intermediates. Key steps include:

- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) or carbamate groups to protect reactive amines during coupling reactions .

- Base Selection : Sodium carbonate or diazabicyclo[5.4.0]undec-7-ene (DBU) enhances nucleophilic substitution efficiency in cyclopropoxy group installation .

- Purification : Reverse-phase HPLC (≥98% purity) is recommended for final product isolation, as demonstrated in analogous pyridinecarboxamide syntheses .

Q. How should researchers approach the structural characterization of this compound using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substituent orientation and hydrogen-bonding patterns, as applied to structurally similar 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .

- Spectroscopic Analysis :

- NMR : Use - and -NMR to verify cyclopropylmethoxy and thiazole proton environments.

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight accuracy, critical for distinguishing regioisomers .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyridine-4-carboxamide derivatives targeting specific biological pathways?

- Methodological Answer :

- Substituent Variation : Systematically modify the cyclopropylmethoxy group (e.g., replacing cyclopropane with morpholine) to assess steric/electronic effects on target binding, as seen in purinoreceptor antagonist studies .

- Bioisosteric Replacement : Replace the 5-methylthiazole moiety with isoxazole or pyrazole rings to evaluate metabolic stability, inspired by peptidomimetic analog designs .

- In Silico Modeling : Dock derivatives into homology models of target proteins (e.g., tau aggregates or purinoreceptors) to predict binding affinities .

Q. How can researchers resolve contradictions in solubility and stability data reported for thiazole-containing carboxamides under varying experimental conditions?

- Methodological Answer :

- Controlled Solubility Studies : Measure logP and pH-dependent solubility using shake-flask methods with UV/Vis quantification, accounting for thiazole protonation states .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis-sensitive groups (e.g., cyclopropoxy) .

- Data Normalization : Report results with standardized buffers (e.g., PBS vs. Tris-HCl) to minimize variability .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties and target engagement of this compound?

- Methodological Answer :

- In Vitro Models :

- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability.

- Plasma Protein Binding : Equilibrium dialysis to determine free fraction availability .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer via IV/PO routes to calculate bioavailability and brain penetration, as done for structurally related tau-targeting agents .

- Target Engagement : Utilize PET tracers (e.g., -labeled analogs) to quantify binding in disease-relevant tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.